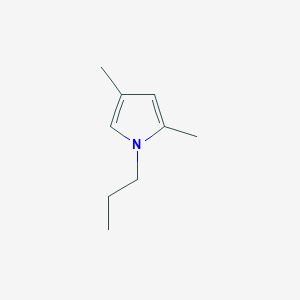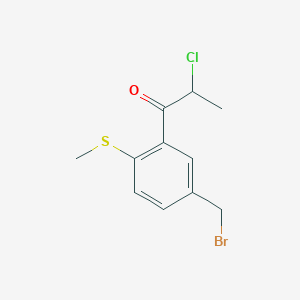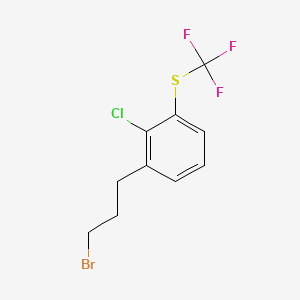
2-(4-Methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that belongs to the benzothiazepine class This compound is characterized by a thiazepine ring fused with a benzene ring and a methoxyphenyl group attached to the thiazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a dihydrothiazepine or tetrahydrothiazepine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazepine and tetrahydrothiazepine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diltiazem: A benzothiazepine calcium channel blocker used in the treatment of cardiovascular disorders.
Clotiazepam: A thiazepine derivative with anxiolytic properties.
Thiotepa: A thiazepine compound used as an alkylating agent in chemotherapy.
Uniqueness
2-(4-Methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to its specific structural features and potential applications. Unlike other benzothiazepines, it possesses a methoxy group on the phenyl ring, which may contribute to its distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
77261-89-3 |
|---|---|
Formule moléculaire |
C16H15NO2S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C16H15NO2S/c1-19-12-8-6-11(7-9-12)15-10-16(18)17-13-4-2-3-5-14(13)20-15/h2-9,15H,10H2,1H3,(H,17,18) |
Clé InChI |
UTYYBAURZPYJRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=O)NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


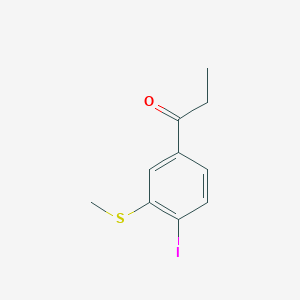
![[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile](/img/structure/B14065070.png)

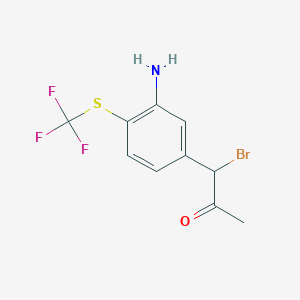
![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)
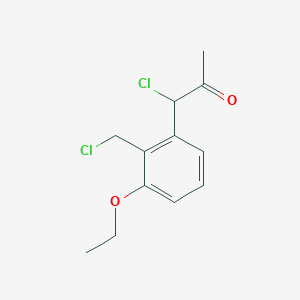
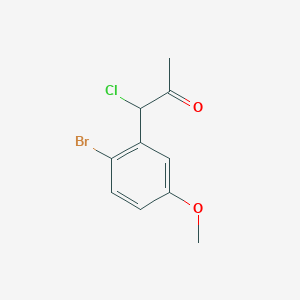
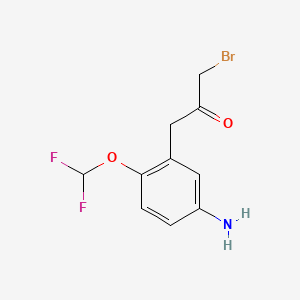
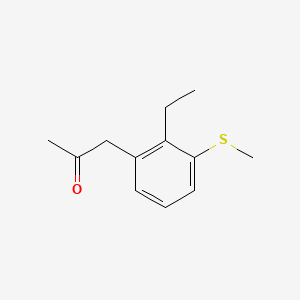
![Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-](/img/structure/B14065149.png)
